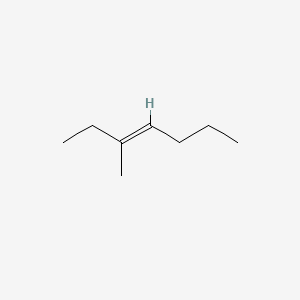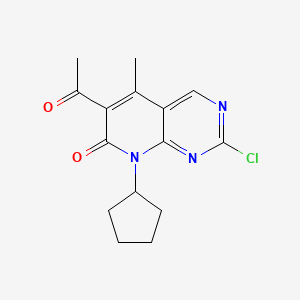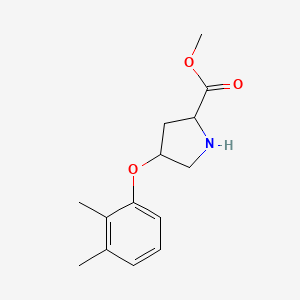
3-Methyl-3-heptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptane chain, with a methyl group attached to the third carbon atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-3-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-3-heptanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction proceeds through the formation of a carbanion intermediate, which then attacks the methyl iodide to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking of petroleum hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound, using a catalyst such as zeolites at high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, treatment with potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can lead to the formation of diols.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon (Pd/C) can convert the double bond to a single bond, yielding 3-methylheptane.
Substitution: The compound can also participate in electrophilic addition reactions. For instance, hydrohalogenation with hydrogen bromide (HBr) can produce 3-bromo-3-methylheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Hydrogen bromide (HBr), sulfuric acid (H2SO4)
Major Products:
Oxidation: Diols
Reduction: 3-Methylheptane
Substitution: 3-Bromo-3-methylheptane
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings. It is also used as a monomer in the synthesis of polymers and copolymers.
Wirkmechanismus
The mechanism of action of 3-methyl-3-heptene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation: The double bond can be oxidized by reagents like potassium permanganate, leading to the formation of diols through the addition of hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-heptene can be compared with other similar compounds, such as:
3-Methyl-2-heptene: This isomer has the double bond between the second and third carbon atoms, resulting in different reactivity and physical properties.
3-Methyl-1-heptene: This isomer has the double bond at the terminal position, which also affects its chemical behavior.
3-Methylheptane: The fully saturated analog of this compound, lacking the double bond, and thus exhibiting different reactivity.
Uniqueness: The unique positioning of the double bond and the methyl group in this compound gives it distinct reactivity compared to its isomers. This makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
51886-28-3 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(E)-3-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+ |
InChI-Schlüssel |
AAUHUDBDDBJONC-BQYQJAHWSA-N |
Isomerische SMILES |
CCC/C=C(\C)/CC |
Kanonische SMILES |
CCCC=C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)




![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)


